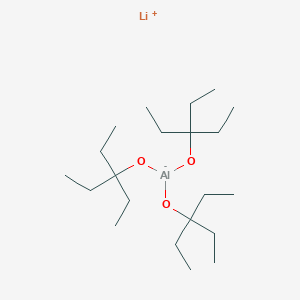![molecular formula C14H9F3O3 B1612522 4-[2-(Trifluoromethoxy)phenyl]benzoic acid CAS No. 926220-09-9](/img/structure/B1612522.png)
4-[2-(Trifluoromethoxy)phenyl]benzoic acid
Vue d'ensemble
Description
“4-[2-(Trifluoromethoxy)phenyl]benzoic acid” is a substituted benzoic acid used in the preparation of various biologically active compounds . It is a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular formula of “4-[2-(Trifluoromethoxy)phenyl]benzoic acid” is C14H8F4O3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .Physical And Chemical Properties Analysis
“4-[2-(Trifluoromethoxy)phenyl]benzoic acid” is a white to light yellow crystal powder . The molecular weight of this compound is 300.21 .Applications De Recherche Scientifique
Polymer Synthesis and Material Engineering
One of the notable applications of related chemical structures to 4-[2-(Trifluoromethoxy)phenyl]benzoic acid is in the synthesis of polymers and material engineering. For example, ruthenium-based metathesis catalysts have been developed using benzoic acid esters for the cyclopolymerization of diynes, leading to the creation of polymers with potential applications in material science (Mayershofer, Nuyken, & Buchmeiser, 2006). Such research underscores the role of benzoic acid derivatives in advancing polymer chemistry and developing new materials with tailored properties.
Luminescent Materials and Chemical Sensing
The compound and its derivatives have been used to prepare luminescent materials and chemical sensors. Research on polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion demonstrates the capacity of such materials to exhibit strong fluorescence emission, attributed to the "Antenna Effect" (Gao, Fang, & Men, 2012). This highlights the compound's application in developing fluorescence-based sensors and materials.
Advanced Fluorescent Probes
Further applications have been found in the development of fluorescent probes for detecting specific ions and pH changes. The synthesis of benzoxazole and benzothiazole analogs from related chemical structures has led to the creation of sensitive fluorescent probes for magnesium and zinc cations, with these compounds showing significant sensitivity to pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001). This research demonstrates the utility of benzoic acid derivatives in the design of chemical sensors with high selectivity and sensitivity.
Coordination Chemistry and Metal Complex Studies
The interaction of benzoic acid derivatives with metal ions has been explored to understand their coordination chemistry and potential applications in catalysis and materials science. For instance, the complex formation of ICL670, a related ligand, with Fe(III) and Fe(II) provides insights into the stability and redox properties of these complexes, with implications for their role in biological systems and as catalysts (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005). This area of research highlights the compound's relevance in studying metal coordination and its applications in developing new catalytic systems.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their activity or function. The trifluoromethoxy group might enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Based on its structural similarity to other benzoic acid derivatives, it might influence pathways involving aromatic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-[2-(Trifluoromethoxy)phenyl]benzoic acid . .
Safety and Hazards
Orientations Futures
“4-[2-(Trifluoromethoxy)phenyl]benzoic acid” has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . It is expected that many novel applications of this compound will be discovered in the future .
Propriétés
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPCXWLAFDSXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588056 | |
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethoxy)phenyl]benzoic acid | |
CAS RN |
926220-09-9 | |
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate](/img/structure/B1612445.png)


![Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate](/img/structure/B1612453.png)






